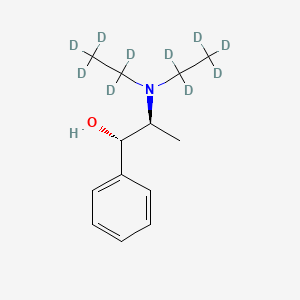

rac-syn N,N-Diethyl-d10 Norephedrine

Description

Significance of Stereochemistry in Modern Organic Synthesis and Chemical Research

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is of paramount importance in contemporary organic synthesis and chemical research. The three-dimensional structure of a molecule can profoundly influence its physical, chemical, and biological properties. In many instances, molecules with the same chemical formula and connectivity of atoms, known as stereoisomers, can exhibit vastly different effects. This is particularly crucial in fields like drug discovery and materials science, where the specific shape of a molecule determines its interaction with biological targets or its material properties. nih.govoup.com The ability to control the stereochemical outcome of a chemical reaction is a key objective in modern synthesis, enabling the creation of complex molecules with high precision. cdc.gov

Overview of Ephedrine (B3423809) and Norephedrine (B3415761) Scaffolds as Foundational Chiral Precursors

Ephedrine and norephedrine are naturally occurring chiral amino alcohols that have long been utilized as foundational precursors in asymmetric synthesis. Their inherent chirality provides a starting point for the synthesis of other chiral molecules, making them valuable chiral building blocks. These scaffolds are present in numerous biologically active compounds and have been extensively studied for their pharmacological effects. drugbank.com In synthetic chemistry, they are employed as chiral auxiliaries and catalysts to induce stereoselectivity in a variety of chemical transformations. The well-defined stereochemistry of the ephedrine and norephedrine backbone allows for predictable control over the formation of new stereocenters.

Introduction to rac-syn N,N-Diethyl-d10 Norephedrine: Context and Specificity

This compound is a specific derivative of the norephedrine scaffold that has been modified in two key ways: the amine group is diethylated, and the ethyl groups are isotopically labeled with deuterium (B1214612). This compound is primarily of interest in analytical and metabolic studies, often as an internal standard for the quantification of related compounds. It is known to be a labeled metabolite of Diethylpropion (B1665973), a sympathomimetic amine.

The stereochemical descriptors "rac" and "syn" provide crucial information about the three-dimensional structure of the molecule.

rac : This is short for racemate, which signifies an equimolar mixture of a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. Therefore, "this compound" contains equal amounts of the (1R,2S)- and (1S,2R)- enantiomers.

syn : In the context of norephedrine derivatives, the "syn" descriptor refers to the relative stereochemistry of the two chiral centers. It indicates that the phenyl group and the amino group are on the same side of the carbon backbone when depicted in a Fischer projection. This arrangement is also referred to as the "threo" configuration. The synonym for the non-deuterated parent compound is threo-1-Phenyl-2-(diethylamino)-1-propanol.

The "d10" in the name signifies that the ten hydrogen atoms of the two ethyl groups attached to the nitrogen atom have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is a powerful tool in chemical and analytical studies, particularly in mass spectrometry-based methods.

Stable isotope-labeled compounds, such as this compound, are considered ideal internal standards for quantitative analysis. tandfonline.com Because they have nearly identical chemical and physical properties to their non-labeled counterparts (the analyte), they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. The key difference is their mass, which allows the mass spectrometer to distinguish between the labeled internal standard and the unlabeled analyte. This enables accurate correction for variations in sample preparation, injection volume, and instrument response, leading to highly precise and accurate quantification.

Academic Research Landscape for Derivatized and Deuterated Chiral Amines

The academic research landscape for derivatized and deuterated chiral amines is broad and active. Derivatization of chiral amines is a common strategy to enhance their analytical properties, such as volatility for gas chromatography or UV absorbance/fluorescence for liquid chromatography. Chiral derivatizing agents are also used to convert enantiomers into diastereomers, which can then be separated on achiral stationary phases.

Deuterated chiral amines are extensively used as internal standards in a wide range of applications, including:

Pharmacokinetic studies: To accurately measure the concentration of a drug and its metabolites in biological fluids over time.

Metabolic studies: To trace the metabolic fate of a compound in a biological system.

Forensic toxicology: For the precise quantification of controlled substances and their metabolites in forensic samples.

Clinical chemistry: In the development of diagnostic assays for various diseases.

The use of deuterated standards significantly improves the reliability and accuracy of analytical methods in these fields.

Detailed Research Findings

While specific research articles focusing solely on this compound are not abundant in publicly accessible literature, its properties and analytical behavior can be inferred from studies on closely related compounds and the well-established principles of stereochemistry and isotopic labeling. The primary application of this compound is as an internal standard for the analysis of diethylpropion and its metabolites.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₁D₁₀NO |

| Molecular Weight | 217.37 g/mol |

| Stereochemistry | Racemic mixture of (1R,2S) and (1S,2R) enantiomers (syn/threo) |

| Isotopic Label | Deuterium (d10) on the N,N-diethyl group |

| Synonyms | (R,R)-α-[1-(Diethyl-d10-amino)ethyl]benzenemethanol, threo-1-Phenyl-2-(diethylamino-d10)-1-propanol |

Predicted Analytical Data

The following tables represent predicted analytical data based on the structure of this compound and data from analogous compounds.

Due to the deuterium labeling of the diethylamino group, the characteristic signals for the ethyl protons would be absent in the ¹H-NMR spectrum.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.50 | d | 1H | CH-OH |

| ~2.80 | m | 1H | CH-N |

| ~2.50 | br s | 1H | OH |

| ~0.90 | d | 3H | CH₃ |

In mass spectrometry, the molecular ion peak would be observed at m/z 217. The fragmentation pattern would be influenced by the presence of the deuterium atoms. The base peak is often the result of alpha-cleavage, leading to the loss of a methyl or ethyl radical. For the deuterated compound, the fragmentation of the diethylamino group would show characteristic mass shifts.

| m/z | Predicted Fragment Ion |

| 217 | [M]⁺ |

| 202 | [M - CH₃]⁺ |

| 110 | [C₆H₅CH=N⁺(CD₂CD₃)₂] |

| 72 | [CH(CH₃)=N⁺(CD₂CD₃)₂] |

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

217.37 g/mol |

IUPAC Name |

(1S,2S)-2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-1-phenylpropan-1-ol |

InChI |

InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13+/m0/s1/i1D3,2D3,4D2,5D2 |

InChI Key |

JMFCQRKXGIHOAN-VUXGSNQBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N([C@@H](C)[C@H](C1=CC=CC=C1)O)C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCN(CC)C(C)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereocontrol in the Preparation of Norephedrine Analogues

General Synthetic Routes to Substituted Norephedrine (B3415761) Structures

The synthesis of substituted norephedrine structures, which are vicinal amino alcohols, is a significant focus in organic chemistry due to their application as chiral building blocks for active pharmaceutical ingredients. researchgate.net Conventional chemical syntheses can be lengthy and often require expensive and hazardous metal catalysts to achieve high yields and optical purity. researchgate.net

A prominent method for the stereoselective synthesis of norephedrine is asymmetric transfer hydrogenation (ATH) . This technique can be employed on a prochiral cyclic sulfamidate imine derived from racemic 1-hydroxy-1-phenyl-propan-2-one. sigmaaldrich.comresearchgate.net Using well-defined chiral Rhodium complexes, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), with a formic acid/triethylamine mixture as the hydrogen source, this process yields specific enantiomers of norephedrine under mild conditions. sigmaaldrich.comresearchgate.net The reaction proceeds rapidly and is accompanied by dynamic kinetic resolution, which allows for high stereoselectivity. sigmaaldrich.comresearchgate.net

Another significant approach involves biocatalytic or chemo-enzymatic routes . These methods are considered more environmentally benign and can exhibit high selectivity. nih.gov A two-step biocatalytic sequence can be designed, starting with a benzoin-type condensation catalyzed by an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase, followed by a transamination step mediated by either an (S)- or (R)-selective amine transaminase (ATA). researchgate.net Such enzymatic cascades provide the desired norephedrine analogues with good diastereo- and enantiomeric excesses. researchgate.net

Targeted N,N-Dialkylation Strategies for Norephedrine Derivatives

The synthesis of N,N-Diethyl Norephedrine from the parent norephedrine molecule requires the targeted dialkylation of the primary amino group. A common and effective method for this transformation is reductive amination . masterorganicchemistry.comjocpr.com

This one-pot reaction typically involves treating norephedrine with an excess of an aldehyde, in this case, acetaldehyde (B116499), to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mild nature and selectivity for imines over carbonyls. masterorganicchemistry.comyoutube.com The use of borohydride (B1222165) exchange resin (BER) also presents a viable and less toxic alternative for reductive amination with dimethylamine, a principle that can be extended to diethylamine. koreascience.kr

Direct alkylation using an ethylating agent like ethyl iodide is another possibility. However, this method can be difficult to control and may lead to the formation of a mixture of mono- and di-alkylated products, as well as the potential for over-alkylation to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Therefore, reductive amination is generally the preferred strategy for achieving clean and high-yielding N,N-diethylation.

Stereoselective Synthesis of (rac-syn) Diastereomers of N,N-Diethyl Norephedrine

The target compound, rac-syn N,N-Diethyl Norephedrine, possesses the syn (or erythro) relative stereochemistry between the hydroxyl and amino groups. The synthesis must therefore be controlled to favor this diastereomer over the anti (or threo) diastereomer, known as norpseudoephedrine. The "rac" designation indicates a racemic mixture of the (1S,2R) and (1R,2S) enantiomers.

Diastereoselective Approaches in Organic Synthesis

Achieving diastereoselectivity in the synthesis of the norephedrine backbone often involves the stereocontrolled reduction of an α-amino ketone precursor. The choice of reducing agent plays a crucial role in determining the stereochemical outcome. cdnsciencepub.comcapes.gov.br

Chelation-Controlled Reduction: The reduction of α-amino ketones can be directed by chelation between a metal-based reducing agent and both the carbonyl oxygen and the nitrogen of the amino group. Using reducing agents like zinc borohydride (Zn(BH₄)₂), a cyclic intermediate can form, leading to the hydride being delivered to a specific face of the carbonyl. This approach is often highly diastereoselective. For certain substrates, Zn(BH₄)₂ reduction of serine-derived α-amino ketones leads to anti-γ-hydroxy β-amino alcohols with high selectivity. researchgate.net

Non-Chelation-Controlled Reduction: In the absence of chelation, steric hindrance dictates the direction of hydride attack, as described by Felkin-Ahn or Cram models. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can provide high diastereoselectivity. For instance, the reduction of N-t-BOC-protected-N-alkyl α-aminoketones with Li(s-Bu)₃BH can furnish protected syn-β-aminoalcohols with high selectivity. capes.gov.br

Asymmetric transfer hydrogenation, as mentioned previously, is also a powerful tool for establishing the desired syn stereochemistry with high fidelity. sigmaaldrich.comresearchgate.net

Chemo-Enzymatic Pathways for Chiral Auxiliary Synthesis

Chemo-enzymatic methods offer elegant and highly selective routes to chiral amino alcohols like norephedrine. researchgate.netresearchgate.net These strategies leverage the inherent stereoselectivity of enzymes to create the desired chiral centers.

Engineered amine dehydrogenases (AmDHs) have been developed that can catalyze the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgacs.org Starting from a prochiral α-hydroxy ketone, these enzymes can produce chiral vicinal amino alcohols with excellent conversion rates and enantiomeric excess (>99% ee). frontiersin.orgacs.org

Another powerful enzymatic cascade involves the coupling of a transketolase and a transaminase. nih.gov This dual-enzyme system can synthesize chiral amino alcohols from simple, achiral starting materials. nih.gov For norephedrine synthesis specifically, a two-step process using an oxidoreductase for a benzoin-type condensation followed by a transaminase has proven effective in generating the correct stereochemistry. researchgate.net These biocatalytic approaches provide a sustainable and highly selective alternative to traditional chemical methods for producing the syn norephedrine core. researchgate.net

Isotopic Labeling Strategies for Deuterium (B1214612) Incorporation (d10)

The synthesis of rac-syn N,N-Diethyl-d10 Norephedrine requires the specific incorporation of ten deuterium atoms within the two N-ethyl groups. This is achieved by employing a deuterated reagent during the N,N-dialkylation step. The most direct strategy involves using a fully deuterated ethylating agent.

Regioselective Deuteration Techniques

The regioselective incorporation of the d10-diethylamino moiety is accomplished by using a deuterated source for the ethyl groups during the synthesis of the tertiary amine. The most practical approach is to perform the N,N-dialkylation of racemic syn-norephedrine using a deuterated ethyl halide, such as iodoethane-d5 (CD₃CD₂I) . scbt.comsigmaaldrich.comisotope.comsimsonpharma.comsimsonpharma.com

The reaction would proceed via a standard nucleophilic substitution, where the nitrogen atom of norephedrine displaces the iodide from two molecules of iodoethane-d5. To drive the reaction to completion and avoid the formation of quaternary salts, a non-nucleophilic base is typically used to scavenge the hydroiodic acid (HI) produced.

Alternatively, a reductive amination approach can be adapted using deuterated acetaldehyde (acetaldehyde-d4, CD₃CDO) and a hydride source. However, to achieve full d10 labeling, a deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄) would also be necessary to ensure the methylene (B1212753) hydrogens of the ethyl groups are also deuterium atoms. Given the commercial availability of iodoethane-d5, direct alkylation is often the more straightforward method for this specific labeling pattern. scbt.comsigmaaldrich.com This ensures that the deuterium atoms are located exclusively and quantitatively on the N-ethyl groups, providing the target compound with high isotopic purity. ulb.ac.bersc.org

Synthesis Using Deuterated Precursors and Reagents

The synthesis of this compound is achieved through the reductive amination of racemic syn-norephedrine (also known as phenylpropanolamine). This method introduces the deuterated ethyl groups to the nitrogen atom. The "d10" designation indicates that all ten hydrogen atoms on the two ethyl groups have been replaced with deuterium.

The primary deuterated precursor for this synthesis is acetaldehyde-d4 (B137916) (CD3CDO), where all four hydrogen atoms of acetaldehyde are replaced by deuterium. To ensure complete deuteration of the resulting N,N-diethyl group, a deuterated reducing agent, such as sodium borodeuteride (NaBD4), is also employed.

The reaction proceeds in two main steps within a one-pot synthesis:

Imine Formation: Racemic syn-norephedrine is reacted with two equivalents of acetaldehyde-d4. The primary amine of norephedrine initially reacts with one molecule of acetaldehyde-d4 to form a deuterated imine intermediate. This is followed by the formation of a hemiaminal with a second molecule of acetaldehyde-d4, which then dehydrates to form a deuterated enamine or is in equilibrium with the corresponding iminium ion. This reaction is typically carried out in a suitable organic solvent, such as methanol (B129727) or ethanol, under mildly acidic conditions to facilitate dehydration.

Reduction: The intermediate iminium ion is then reduced in situ by the addition of a deuterated reducing agent. Sodium borodeuteride (NaBD4) is a suitable choice for this transformation. The use of NaBD4 ensures that the final deuterium labeling is maintained at all positions of the diethylamino group.

Reactants:

rac-syn-Norephedrine

Acetaldehyde-d4 (2 equivalents)

Sodium borodeuteride (as reducing agent)

Solvent: Methanol or Ethanol

Product: this compound

This synthetic approach provides a direct and efficient method for the preparation of the desired deuterated compound. The stereochemistry at the benzylic and amino alcohol carbons of the norephedrine backbone is retained during the reaction.

| Reactant/Reagent | Role in Synthesis | Deuterium Source |

| rac-syn-Norephedrine | Starting material/Backbone | No |

| Acetaldehyde-d4 (CD3CDO) | Forms the ethyl groups on the nitrogen | Yes (8 deuterium atoms) |

| Sodium Borodeuteride (NaBD4) | Reducing agent for the iminium ion | Yes (2 deuterium atoms) |

Purification and Enantiomeric/Diastereomeric Resolution of Racemic Mixtures

Following the synthesis, the resulting product is a racemic mixture of syn N,N-Diethyl-d10 Norephedrine, which contains two pairs of enantiomers: (1R,2S)-N,N-Diethyl-d10 Norephedrine with (1S,2R)-N,N-Diethyl-d10 Norephedrine, and potentially diastereomeric impurities if the starting material was not diastereomerically pure. The purification and separation of these stereoisomers are crucial for obtaining the individual isomers.

Diastereomers have different physical properties, which allows for their separation using standard chromatographic techniques. mysagestore.com The initial purification of the crude product to separate the desired syn diastereomer from any potential anti (pseudo) diastereomeric impurities can be achieved using flash column chromatography on silica (B1680970) gel or reversed-phase C18 columns. mysagestore.com

The resolution of the racemic mixture of syn-N,N-Diethyl-d10 Norephedrine into its constituent enantiomers requires chiral chromatography. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the separation of enantiomers of norephedrine and its derivatives. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. nih.gov For N,N-diethylnorephedrine analogues, normal-phase HPLC is often employed.

A typical HPLC method for the resolution of this compound would involve:

Chiral Stationary Phase: A column packed with a cellulose or amylose derivative (e.g., cellulose tris(3,5-dimethylphenyl)carbamate).

Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. The exact ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

Detection: UV detection is suitable due to the presence of the phenyl group in the molecule.

Supercritical Fluid Chromatography (SFC)

Chiral SFC is an alternative and often faster method for enantiomeric separations. It uses supercritical carbon dioxide as the main mobile phase component, which reduces solvent consumption.

A representative chiral SFC method would include:

Chiral Stationary Phase: Similar to HPLC, polysaccharide-based CSPs are commonly used.

Mobile Phase: A mixture of supercritical CO2 and a polar co-solvent, typically an alcohol like methanol or ethanol.

Detection: UV or mass spectrometry (MS) can be used for detection.

The selection of the specific chiral stationary phase and mobile phase composition is determined empirically to achieve the optimal resolution between the (1R,2S) and (1S,2R) enantiomers of N,N-Diethyl-d10 Norephedrine.

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| Flash Chromatography | Silica Gel or C18 | Hexane/Ethyl Acetate or Acetonitrile/Water | Diastereomeric Purification |

| Chiral HPLC | Polysaccharide-based (Cellulose/Amylose) | n-Hexane/Isopropanol | Enantiomeric Resolution |

| Chiral SFC | Polysaccharide-based (Cellulose/Amylose) | Supercritical CO2/Methanol | Enantiomeric Resolution |

Application As Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Fundamental Principles of Chiral Auxiliaries and Ligands in Asymmetric Induction

In asymmetric synthesis, the stereochemical outcome of a reaction is controlled by a chiral influence. This influence can be exerted by a chiral auxiliary, a stereogenic group that is temporarily attached to the substrate, or by a chiral ligand, which coordinates to a metal catalyst to create a chiral environment. nih.govwikipedia.org

Chiral Auxiliaries: These are enantiomerically pure compounds that are covalently bonded to a prochiral substrate. sigmaaldrich.com The auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. wikipedia.org After the desired transformation, the auxiliary is cleaved from the product and can often be recovered and reused. wikipedia.orgsigmaaldrich.com The effectiveness of a chiral auxiliary lies in its ability to create a rigid, well-defined conformational bias in the transition state, forcing the incoming reagent to attack from a specific face.

Chiral Ligands: Unlike auxiliaries, chiral ligands are not directly attached to the substrate. Instead, they coordinate to a metal center, forming a chiral catalyst. This catalyst then interacts with the substrate in the rate-determining step, influencing the stereochemistry of the product. nih.gov The ligand's structure, including its symmetry, steric bulk, and electronic properties, modifies the metal's reactivity and creates a chiral pocket that differentiates between the two enantiotopic faces of the prochiral substrate. nih.gov Many highly effective chiral ligands possess C2 symmetry, which reduces the number of possible diastereomeric transition states. nih.gov

The underlying principle for both auxiliaries and ligands is the generation of diastereomeric transition states with a significant energy difference. The lower energy transition state leads to the major product enantiomer, and the magnitude of this energy difference determines the enantiomeric excess (ee) of the reaction.

Design and Development of N,N-Diethyl Norephedrine-Based Chiral Auxiliaries and Ligands

The norephedrine (B3415761) skeleton has proven to be an exceptionally versatile scaffold for the development of chiral auxiliaries and ligands. mdpi.com Its (1R,2S) or (1S,2R) configuration provides a fixed stereochemical foundation, while the hydroxyl and amino groups offer convenient points for modification. N,N-dialkylnorephedrine derivatives, such as N,N-diethylnorephedrine, are a prominent class of these ligands, particularly valued in asymmetric catalysis involving organometallic reagents. mdpi.commdpi.com

The efficacy of a norephedrine-based ligand is highly dependent on its structural features. Modifications to both the oxygen and nitrogen substituents can have a profound impact on the enantioselectivity and reactivity of the catalytic system.

N-Substituents: The nature of the alkyl or aryl groups on the nitrogen atom is crucial. Increasing the steric bulk of these substituents can enhance enantioselectivity by creating a more defined and restrictive chiral pocket around the metal center. The replacement of a simple N-methyl group with larger groups like N-butyl, N-benzyl, or cyclic systems like pyrrolidinyl has been shown to significantly improve enantiocontrol in many reactions. mdpi.com

O-Substituents: While the hydroxyl group is often involved in binding to the metal center, it can also be modified. Alkylation or silylation of the hydroxyl group can alter the ligand's electronic properties and solubility, which in turn can influence the catalytic activity and selectivity.

The development of these ligands often involves a modular approach, where different combinations of N- and O-substituents are screened to find the optimal ligand for a specific transformation. This systematic tuning allows for the fine-control of the catalyst's steric and electronic properties. nih.gov

The diethylamine group in N,N-diethylnorephedrine plays a critical role in establishing the chiral environment necessary for asymmetric induction. mdpi.com The two ethyl groups attached to the nitrogen atom are not merely passive substituents; they actively participate in defining the stereochemical space around the coordinated metal atom.

When the N,N-diethylnorephedrine ligand coordinates to a metal, such as zinc, through its oxygen and nitrogen atoms, it forms a stable five-membered chelate ring. The orientation of the diethylamino group is fixed by this chelation, positioning the ethyl groups in a specific region of space. This creates a sterically hindered quadrant, which effectively blocks one of the two possible approach trajectories of the substrate to the reactive center. Consequently, the substrate is forced to adopt a less sterically hindered pathway, leading to the preferential formation of one enantiomer of the product. The flexibility and rotational freedom of the ethyl groups, combined with the rigidity of the norephedrine backbone, contribute to the formation of a well-defined and highly discriminating chiral pocket.

Catalytic Asymmetric Reactions Mediated by Norephedrine Derivatives

Norephedrine-based ligands have been successfully applied in a wide range of catalytic asymmetric reactions, demonstrating their broad utility in organic synthesis.

One of the most significant applications of N,N-dialkylnorephedrine derivatives is in the enantioselective addition of organozinc reagents to aldehydes and other carbonyl compounds. libretexts.org Diorganozinc reagents (R2Zn), such as diethylzinc, are relatively unreactive towards carbonyls on their own but become potent and highly selective alkylating agents in the presence of a chiral catalyst. libretexts.org

Norephedrine-derived amino alcohols are among the most effective ligands for this transformation, often providing high yields and excellent enantioselectivities. mdpi.com In a typical reaction, the ligand reacts with the diorganozinc reagent to form a chiral zinc-alkoxide complex. This complex then serves as the active catalyst. The aldehyde coordinates to the zinc center, and the alkyl group is transferred intramolecularly to one of the enantiotopic faces of the carbonyl group.

Research has shown that ligands like N-pyrrolidinyl norephedrine (NPNE), a close analog of N,N-diethylnorephedrine, are highly effective in the zinc-catalyzed alkylation of benzaldehyde. mdpi.com Enantioselectivities greater than 90% ee are frequently reported for the alkylation of carbonyl compounds using norephedrine-based ligands. mdpi.com The reaction temperature can also influence the enantiomeric excess of the product, although the effect varies depending on the specific organozinc reagent used. mdpi.com For instance, in the NPNE-catalyzed addition to benzaldehyde, the enantiomeric excess with diethylzinc decreased slightly with increasing temperature, while with dimethylzinc, the opposite trend was observed. mdpi.com

Table 1: Effect of Temperature on Enantiomeric Excess (ee) in the NPNE-Catalyzed Alkylation of Benzaldehyde

| Reagent | Temperature (°C) | Product ee (%) |

|---|---|---|

| Diethylzinc | -20 | 84.4 |

| Diethylzinc | 40 | 77.8 |

| Dimethylzinc | -20 | 54.4 |

| Dimethylzinc | 40 | 72.4 |

Data sourced from a study on N-pyrrolidinyl norephedrine, a structural analog of N,N-diethylnorephedrine. mdpi.com

Beyond alkylation reactions, norephedrine derivatives have also been employed as chiral auxiliaries and ligands in asymmetric reduction reactions and other diastereoselective processes. For instance, amides derived from pseudoephedrine, a diastereomer of ephedrine (B3423809), are widely used as chiral auxiliaries. wikipedia.orgharvard.edu The α-proton of these amides can be deprotonated to form a chiral enolate, which then reacts with various electrophiles with high diastereoselectivity. The auxiliary can then be cleaved to yield enantiomerically enriched carboxylic acids, alcohols, aldehydes, or ketones. wikipedia.org

In the realm of catalytic asymmetric reductions, chiral amino alcohols are key components of oxazaborolidine catalysts (CBS catalysts), which are highly effective for the enantioselective reduction of prochiral ketones to secondary alcohols using borane. nih.gov While the most common amino alcohols used in this context are derived from proline, the fundamental principle of forming a chiral catalytic species that directs the hydride delivery from a specific face is applicable to norephedrine-based systems as well. The fixed stereochemistry and the bidentate nature of the N,N-diethylnorephedrine scaffold make it a suitable candidate for directing such reductions. The coordination of the ketone to the metal center, influenced by the chiral ligand, dictates the facial selectivity of the subsequent hydride transfer, leading to the formation of an enantioenriched alcohol.

Mechanistic Investigations of Chiral Discrimination and Induction

The use of chiral auxiliaries and ligands derived from norephedrine, such as N,N-Diethylnorephedrine, in asymmetric synthesis provides a powerful tool for the enantioselective construction of complex molecules. Mechanistic investigations into how these chiral molecules transfer stereochemical information are crucial for optimizing existing synthetic methods and designing new, more efficient catalysts. The study of non-linear effects and the elucidation of transition state geometries are two key areas that offer deep insights into the processes of chiral discrimination and induction. While direct studies on rac-syn N,N-Diethyl-d10 Norephedrine are not extensively documented in publicly available literature, its structure suggests its utility as a probe in mechanistic studies, particularly for elucidating kinetic isotope effects in reactions catalyzed by its non-deuterated counterpart.

In asymmetric catalysis, it is often assumed that the enantiomeric excess (ee) of the product is directly proportional to the enantiomeric purity of the chiral auxiliary or ligand. This linear relationship, however, does not always hold true. Deviations from this linearity are known as non-linear effects (NLE) and can provide valuable information about the reaction mechanism. nih.govwikipedia.org

A positive non-linear effect ([+]-NLE) is observed when the product's ee is higher than what would be predicted from the ligand's ee. Conversely, a negative non-linear effect ([-]-NLE) occurs when the product's ee is lower than expected. The presence of a non-linear effect often points to the formation of catalyst aggregates, where homochiral (e.g., (R,R) or (S,S)) and heterochiral (e.g., (R,S)) catalyst species coexist and exhibit different catalytic activities and/or stabilities. acs.org

For instance, in the alkylation of benzaldehyde with diethylzinc, ligands derived from ephedrine and norephedrine have been shown to exhibit significant non-linear effects. mdpi.com Mechanistic studies suggest that in some systems, monomeric and dimeric catalyst complexes are in equilibrium. mdpi.com These different species can possess distinct catalytic activities and selectivities. A strong [+]-NLE often arises when the heterochiral (meso) dimer is less reactive or is a catalyst inhibitor, effectively sequestering the minor enantiomer of the ligand and leading to an "asymmetric amplification." wikipedia.org

The study of NLE can be summarized in the following table:

| Type of Non-Linear Effect | Observation | Mechanistic Implication (Commonly) |

| Positive ([+]-NLE) | Product ee > Proportional to Ligand ee | Heterochiral catalyst species is less reactive or acts as an inhibitor. |

| Negative ([-]-NLE) | Product ee < Proportional to Ligand ee | Heterochiral catalyst species is more reactive than homochiral species. |

| Linear Relationship | Product ee is directly proportional to Ligand ee | The active catalyst is a single species, or different species have similar reactivity. |

The use of a deuterated ligand like N,N-Diethyl-d10 Norephedrine could be instrumental in further probing these systems. By comparing the kinetic behavior of the deuterated and non-deuterated ligands, one could potentially dissect the rates of catalyst formation, aggregation, and the catalytic turnover of each species, providing a more detailed picture of the reaction dynamics.

Understanding the three-dimensional arrangement of atoms in the transition state of the enantio-determining step is fundamental to predicting and controlling the stereochemical outcome of an asymmetric reaction. rsc.org For reactions employing chiral ligands like N,N-Diethylnorephedrine, computational modeling and experimental studies are used to construct plausible transition state models.

These models often consider the coordination of the metal center to both the substrate and the chiral ligand. The stereochemical outcome is then rationalized based on steric and electronic interactions that favor one transition state over its diastereomeric counterpart. For example, in the addition of organozinc reagents to aldehydes, the chiral amino alcohol ligand coordinates to the zinc atom, which in turn coordinates to the aldehyde. The chirality of the ligand dictates the facial selectivity of the nucleophilic attack on the carbonyl group.

Key factors influencing the transition state geometry and, consequently, the stereochemical outcome include:

Steric Hindrance: Bulky groups on the ligand can block one face of the substrate, directing the incoming nucleophile to the less hindered face. rsc.org

Chelation: The formation of stable chelate rings involving the metal, the ligand, and the substrate can lock the transition state into a specific conformation.

Electronic Effects: The electronic properties of the ligand and substrate can influence the geometry and energy of the transition state. rsc.org

The development of predictive models for stereochemical outcomes is an active area of research. rsc.org Quadrant diagrams, for instance, have been used to visualize the steric environment around a metal center and predict which enantiomer of a product will be formed. rsc.org More sophisticated computational methods, such as density functional theory (DFT), can be used to calculate the energies of competing transition states, allowing for a more quantitative prediction of the enantiomeric ratio.

The use of isotopically labeled compounds such as this compound can be a powerful tool in these investigations. Kinetic isotope effect (KIE) studies, comparing the reaction rates of the deuterated and non-deuterated ligands, can provide valuable information about the rate-determining step and the nature of bond-making and bond-breaking in the transition state. This experimental data can then be used to validate and refine theoretical transition state models.

Isotopic Labeling: Methodologies and Applications in Chemical Research

Principles of Stable Isotope Labeling with Deuterium (B1214612) (d10)

Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as deuterium, into molecules. creative-proteomics.comacanthusresearch.com These labeled compounds are chemically similar to their unlabeled counterparts but are distinguishable by their mass. creative-proteomics.com The low natural abundance of deuterium (approximately 0.0115%) means that molecules enriched with it provide a strong, clear signal against a minimal background, making it an excellent tracer. nih.gov This principle underpins its use in a wide array of research applications, from mechanistic studies to metabolic imaging. nih.govsymeres.com

The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). libretexts.orgchem-station.com This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, requiring more energy to break. youtube.comlibretexts.org

When a C-H bond is broken during the rate-determining step of a reaction, replacing that hydrogen with deuterium will slow the reaction down. libretexts.orglibretexts.org The magnitude of this rate change, expressed as the ratio of the rate constants (kH/kD), is called the primary KIE. youtube.com By measuring the KIE, chemists can gain critical evidence about a reaction's mechanism, specifically identifying which bonds are broken in the most critical step of the process. libretexts.orgresearchgate.net For instance, a significant primary deuterium KIE (often with a kH/kD ratio of up to 7 or 8) provides strong evidence that a C-H bond is cleaved in the rate-limiting step. libretexts.orgyoutube.com

| Key Aspect of Deuterium KIE | Description | Implication in Research |

| Bond Strength | The C-D bond is approximately 5 kJ/mol stronger than the C-H bond. libretexts.org | More energy is required to cleave a C-D bond, leading to a higher activation energy for the reaction. youtube.com |

| Reaction Rate | Reactions involving C-D bond cleavage in the rate-determining step are slower than those with C-H cleavage. libretexts.org | The ratio of rates (kH/kD) is a measurable value that provides direct insight into the reaction mechanism. youtube.com |

| Primary vs. Secondary KIE | A primary KIE occurs when the labeled bond is broken in the rate-limiting step. A secondary KIE occurs when the isotope is near the reaction site but its bond is not broken. youtube.com | The magnitude of the KIE helps distinguish between different potential reaction pathways and transition states. libretexts.org |

Deuterium's utility extends to its role as a stable, non-radioactive tracer for tracking the fate of molecules in chemical and biological systems. wikipedia.orgzeochem.com By labeling a compound with deuterium, researchers can follow its journey through a complex series of reactions or metabolic pathways. thalesnano.comclearsynth.com The labeled molecules can be detected and differentiated from their unlabeled counterparts using analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This allows for the precise mapping of metabolic routes, the study of drug absorption and distribution, and the investigation of environmental processes without the hazards associated with radioactive isotopes. zeochem.comthalesnano.comclearsynth.com

rac-syn N,N-Diethyl-d10 Norephedrine (B3415761) as an Internal Standard in Quantitative Analytical Chemistry

In quantitative analysis, particularly when using mass spectrometry, an internal standard is crucial for achieving accuracy and precision. scioninstruments.comtexilajournal.com An ideal internal standard is a compound that is chemically and physically very similar to the analyte (the substance being measured) but is distinguishable by the detector. researchgate.net Stable isotope-labeled compounds, such as rac-syn N,N-Diethyl-d10 Norephedrine, are considered the gold standard for this purpose when quantifying their non-deuterated analogue, rac-syn N,N-Diethyl Norephedrine. researchgate.net

The use of deuterated internal standards offers significant advantages in quantitative mass spectrometry (MS). clearsynth.com Because the deuterated standard is nearly identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.netscispace.com This co-eluting, chemically analogous behavior allows the internal standard to accurately compensate for variations that can occur during the analytical process. texilajournal.com

| Advantage | Description | Impact on Analysis |

| Correction for Matrix Effects | The internal standard experiences the same signal suppression or enhancement from other components in the sample (the "matrix") as the analyte. scioninstruments.comtexilajournal.comclearsynth.com | Improves the accuracy of quantification in complex biological samples like blood or plasma. researchgate.net |

| Compensation for Procedural Loss | Any loss of sample during extraction, handling, or injection affects both the analyte and the internal standard equally. scispace.com | Enhances the precision and reproducibility of the results. |

| Improved Ionization Efficiency Correction | Fluctuations in the instrument's ionization source affect both compounds similarly. scioninstruments.com | Leads to more reliable and consistent measurements over time and between different samples. |

| High Specificity | The deuterated standard is easily distinguished from the analyte by its higher mass-to-charge (m/z) ratio in the mass spectrometer. scioninstruments.com | Allows for unambiguous identification and separate quantification of both the analyte and the standard. |

For accurate quantification, a robust calibration and validation strategy is essential. In methods using a deuterated internal standard, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. clearsynth.comchromforum.org The curve is generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. chromforum.org

When an unknown sample is analyzed, the same constant amount of internal standard is added. chromforum.org By measuring the response ratio of the analyte to the internal standard in the unknown sample, its concentration can be accurately determined from the calibration curve. clearsynth.com Method validation ensures this process is reliable, confirming aspects like linearity, accuracy, precision, and the lower limit of quantitation. texilajournal.comnih.gov This ratio-based approach is fundamental to achieving reliable results in regulated bioanalysis. nih.gov

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Confirmation and Isotopic Purity

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of rac-syn N,N-Diethyl-d10 Norephedrine (B3415761), as well as for confirming the extent and location of deuterium (B1214612) incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For rac-syn N,N-Diethyl-d10 Norephedrine, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the molecular skeleton.

In a typical ¹H NMR spectrum of the non-deuterated analogue, distinct signals would be observed for the protons of the ethyl groups, the methine protons, the methyl group, and the aromatic ring. However, in the ¹H NMR spectrum of this compound, the signals corresponding to the ten protons on the two ethyl groups would be absent or significantly diminished, confirming the successful incorporation of deuterium at these positions. The remaining signals for the phenyl group, the hydroxyl proton, the methine protons, and the methyl group would be consistent with the expected structure of the norephedrine backbone.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. The spectrum of this compound would show the expected carbon signals for the phenyl ring, the two carbons of the norephedrine backbone, and the methyl group. The carbons of the deuterated ethyl groups would exhibit characteristic splitting patterns and a decrease in signal intensity due to the coupling with deuterium nuclei, further corroborating the isotopic labeling.

Mass Spectrometry (MS) for Molecular Ion and Isotopic Abundance Determination

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds. It provides information on the molecular weight and the isotopic distribution of the analyte. For this compound, high-resolution mass spectrometry (HRMS) is employed to accurately determine the mass of the molecular ion.

The expected monoisotopic mass of the unlabeled rac-syn N,N-Diethyl Norephedrine (C₁₃H₂₁NO) is calculated based on the most abundant isotopes of each element. For the deuterated analogue, the replacement of ten hydrogen atoms with ten deuterium atoms results in a significant mass shift. The observed molecular ion peak in the mass spectrum of this compound will be approximately 10 mass units higher than that of its non-deuterated counterpart.

Furthermore, MS is crucial for determining the isotopic abundance and purity of the labeled compound. The mass spectrum will show a distribution of ions corresponding to molecules with varying numbers of deuterium atoms. The relative intensities of these peaks allow for the calculation of the percentage of the d10 species and can identify the presence of lower deuterated species (d0 to d9). This is critical for ensuring the suitability of the compound as an internal standard, as high isotopic purity minimizes interference from the unlabeled analyte. The natural abundance of isotopes like ¹³C also contributes to the isotopic pattern observed in the mass spectrum. orgchemboulder.comnih.govlibretexts.org The relative intensity of the M+1 peak, arising from the presence of a single ¹³C atom, is proportional to the number of carbon atoms in the molecule. libretexts.org

Table 1: Theoretical Isotopic Distribution for N,N-Diethyl Norephedrine

| Isotopologue | Nominal Mass (m/z) | Description |

| d0 (Unlabeled) | 207 | C₁₃H₂₁NO |

| d10 (Fully Labeled) | 217 | C₁₃H₁₁D₁₀NO |

This is a simplified representation. The actual mass spectrum will show a more complex isotopic pattern due to the natural abundance of other isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups within its structure.

Key expected vibrational frequencies include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹.

C-D stretch: The presence of C-D bonds from the deuterated ethyl groups will give rise to characteristic stretching vibrations at lower frequencies, typically in the range of 2100-2250 cm⁻¹. The observation of these bands provides direct evidence of deuteration.

C-N stretch: Absorption in the 1000-1250 cm⁻¹ region.

C-O stretch: A band in the 1000-1300 cm⁻¹ region.

Aromatic C=C bends: Peaks in the 1450-1600 cm⁻¹ region and out-of-plane bending bands in the 690-900 cm⁻¹ region, which can indicate the substitution pattern of the phenyl ring.

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for assessing the chemical purity of this compound, separating it from any potential impurities or related substances.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for determining the purity of chemical compounds. The choice between GC and HPLC depends on the volatility and thermal stability of the analyte.

For this compound, which is a relatively small and potentially volatile molecule, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be an effective method for purity assessment. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The resulting chromatogram will show a major peak corresponding to the analyte, and the area of this peak relative to the total area of all peaks provides a measure of its purity.

HPLC is another versatile technique that separates compounds based on their differential partitioning between a mobile phase and a stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for the analysis of compounds like norephedrine derivatives. A UV detector is typically used for detection, as the phenyl group provides a strong chromophore. The purity is determined by comparing the peak area of the main component to the total peak area in the chromatogram.

Table 2: Representative Chromatographic Purity Data

| Technique | Column | Mobile Phase/Carrier Gas | Purity (%) |

| GC-FID | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | >98% |

| RP-HPLC | e.g., C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile:Water with 0.1% Formic Acid | >98% |

The specific conditions and resulting purity values are illustrative and would be determined experimentally.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity

Norephedrine has two chiral centers, meaning it can exist as four possible stereoisomers (two enantiomeric pairs of diastereomers). The "syn" designation in this compound indicates a specific relative stereochemistry between the two chiral centers (corresponding to the erythro diastereomer). The "rac" prefix indicates that it is a racemic mixture of the (1R,2S) and (1S,2R) enantiomers.

Chiral chromatography is a specialized form of chromatography that can separate enantiomers. This is crucial for confirming the stereochemical identity and purity of the compound. A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to their separation.

By analyzing this compound using a suitable chiral HPLC or GC method, two peaks of approximately equal area should be observed, corresponding to the two enantiomers. The absence of peaks corresponding to the anti (threo) diastereomers would confirm the diastereomeric purity. The ratio of the peak areas of the two enantiomers confirms that the material is indeed a racemic mixture.

Quantitative Analytical Research Methods

Quantitative analysis of this compound, and its non-deuterated analog, relies on sophisticated techniques that offer high sensitivity and selectivity. The use of a deuterated internal standard is essential for correcting variations in sample preparation and instrumental response, thereby ensuring the accuracy of the results.

Stable-Isotope Dilution Mass Spectrometry (SID-MS) for Precise Quantification

Stable-isotope dilution mass spectrometry (SID-MS) is a powerful technique for the accurate quantification of analytes in complex matrices. This method involves the addition of a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample. The isotopically labeled compound serves as an internal standard. Since the deuterated standard is chemically identical to the analyte of interest (N,N-Diethylnorephedrine), it behaves similarly during sample extraction, derivatization, and chromatographic separation.

In SID-MS, the quantification is based on the ratio of the mass spectrometric response of the analyte to that of the isotopically labeled internal standard. This approach effectively compensates for any sample loss during preparation and corrects for variations in instrument performance, leading to highly precise and accurate measurements. For instance, a study on the determination of norepinephrine (B1679862) in plasma using a deuterated internal standard demonstrated excellent accuracy, with values typically around 100±10%, and relative standard deviations (RSD) of less than 10%. acs.org This level of precision is characteristic of the SID-MS methodology.

The selection of an appropriate mass transition for both the analyte and the deuterated standard is critical for the specificity of the method. For this compound, specific precursor and product ion pairs would be monitored in a tandem mass spectrometry (MS/MS) experiment to ensure that the detection is free from interferences from other components in the sample matrix.

Development and Validation of Analytical Methods for Deuterated Standards

The development and validation of an analytical method using a deuterated standard like this compound is a rigorous process that ensures the method is suitable for its intended purpose. The validation process typically adheres to guidelines from regulatory bodies and scientific working groups, such as the Scientific Working Group for Forensic Toxicology (SWGTOX). nih.gov Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and stability.

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte and its deuterated internal standard in blank matrix samples.

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.99. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For example, a validated UPLC-QTOF-MS method for amphetamine-related drugs reported an LOQ of 20 ng/mL for all analytes. nih.gov

Accuracy and Precision are measures of the closeness of the measured value to the true value and the reproducibility of the measurements, respectively. Accuracy is often expressed as the percentage of bias, while precision is expressed as the coefficient of variation (%CV). For many bioanalytical methods, accuracy within ±15-20% and precision with a %CV of ≤15-20% are considered acceptable. nih.gov

The table below illustrates typical validation parameters for a hypothetical SID-MS method for the quantification of N,N-Diethylnorephedrine using this compound as an internal standard.

| Validation Parameter | Acceptance Criteria | Illustrative Finding |

| Linearity (R²) | ≥ 0.99 | 0.998 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | 4.5% - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% | 6.1% - 9.8% |

| Accuracy (% Bias) | ± 15% | -7.3% to +5.4% |

| Recovery | Consistent and reproducible | 85% - 95% |

| Matrix Effect | Minimal ion suppression or enhancement | Within ± 10% |

Stability of the analyte and the deuterated standard in the sample matrix and in prepared solutions is also assessed under various storage conditions to ensure the integrity of the samples during analysis.

The development of such a method would involve optimizing chromatographic conditions to achieve good separation and mass spectrometric parameters to maximize sensitivity and specificity. The ultimate goal is a robust and reliable analytical method for the accurate quantification of N,N-Diethylnorephedrine in various samples, facilitated by the use of its stable isotope-labeled internal standard, this compound.

Future Perspectives and Emerging Research Avenues in N,n Diethyl D10 Norephedrine Research

Design and Synthesis of Next-Generation Norephedrine-Based Chiral Scaffolds

Norephedrine (B3415761) and its derivatives have long been valued as chiral auxiliaries and ligands in asymmetric synthesis. researchgate.netwikipedia.org The foundational structure allows for predictable stereochemical control in a variety of chemical transformations. The future in this domain lies in creating more complex, rigid, and functionally diverse chiral scaffolds derived from the basic norephedrine framework to address current challenges in asymmetric catalysis.

The introduction of deuterated N,N-diethyl groups is a subtle but potentially powerful modification. Research will likely focus on incorporating the N,N-Diethyl-d10 Norephedrine unit into larger, more constrained molecular systems. For instance, it could serve as a foundational building block for bidentate or polydentate ligands, where the deuterated ethyl groups could influence the ligand's conformational rigidity and electronic properties. The increased mass of the deuterated groups may dampen certain vibrational modes, leading to more defined transition states in catalytic cycles.

Future synthetic targets could include embedding the N,N-Diethyl-d10 Norephedrine moiety into macrocycles or linking two units to form C2-symmetric ligands. nih.gov These next-generation scaffolds could offer enhanced stability and unique steric environments, potentially leading to higher levels of enantioselectivity in catalysis.

Table 1: Potential Next-Generation Chiral Scaffolds Based on N,N-Diethyl-d10 Norephedrine

| Scaffold Type | Description | Potential Application | Hypothesized Advantage of Deuteration |

|---|---|---|---|

| Bidentate P,N-Ligands | Combining the nitrogen of the amino alcohol with a phosphine (B1218219) moiety attached to the phenyl ring. | Asymmetric hydrogenation, allylic alkylation. | Fine-tuning of steric bulk around the metal center; potential for studying electronic isotopic effects. |

| C2-Symmetric Diols | Linking two N,N-Diethyl-d10 Norephedrine units via a bridge at the phenyl rings. | Asymmetric Diels-Alder reactions, addition of organometallic reagents to aldehydes. | Enhanced structural rigidity and pre-organization of the catalytic pocket. |

| Immobilized Catalysts | Grafting the scaffold onto a solid support like magnetic nanoparticles or polymers. nih.gov | Recyclable catalysts for industrial-scale synthesis. | Increased catalyst longevity by mitigating C-H bond activation/degradation at the ethyl groups. |

| Macrocyclic Ligands | Incorporating the deuterated norephedrine derivative into a larger ring structure. | Host-guest chemistry, enantioselective recognition. | Altered conformational dynamics and binding properties. |

Exploration of Novel Asymmetric Catalytic Systems Incorporating Deuterated Ligands

The use of chiral ligands to induce enantioselectivity is a cornerstone of modern asymmetric catalysis. mdpi.com Incorporating deuterated ligands like N,N-Diethyl-d10 Norephedrine into catalytic systems is an emerging research area aimed at exploiting subtle isotopic effects to control reaction outcomes. The primary influence of such deuteration is expected to be through the kinetic isotope effect (KIE), which can manifest in several ways.

A secondary KIE can arise if the C-D bonds, being stronger and effectively shorter than C-H bonds, alter the steric environment of the catalytic center during the enantio-determining transition state. nih.gov This could lead to changes, and potentially improvements, in enantiomeric excess (ee). Researchers may explore a range of metal-catalyzed reactions—such as transfer hydrogenations, hydrosilylations, and C-C bond-forming reactions—using complexes of N,N-Diethyl-d10 Norephedrine with metals like rhodium, iridium, palladium, or copper. Comparing the results directly with those obtained using the non-deuterated analogue will allow for the precise quantification of the isotopic effect on stereoselectivity. wikipedia.org

Furthermore, the deuterated ligand could exhibit enhanced stability towards certain degradation pathways, such as cyclometalation involving C-H activation of the ethyl groups, potentially leading to a more robust and longer-lived catalyst.

Table 2: Hypothetical Asymmetric Catalytic Systems for Investigation

| Catalytic System | Reaction Type | Parameter to Investigate | Potential Insight |

|---|---|---|---|

| [Rh(COD)(L)]BF4 | Asymmetric Hydrogenation of Alkenes | Enantiomeric excess (ee), turnover number (TON). | Effect of deuteration on the stability and selectivity of the Rh-hydride transition state. |

| Cu(OTf)2 / L | Asymmetric Friedel-Crafts Alkylation | Product yield and enantioselectivity. | Probing non-covalent interactions between the substrate and the deuterated ligand in the transition state. |

| Pd(dba)2 / L | Asymmetric Allylic Alkylation | Ratio of regioisomers, enantioselectivity. | Influence of ligand deuteration on the dynamics of π-allyl palladium intermediates. |

| Ir(I) / L | Asymmetric C-H Functionalization | Catalyst lifetime and selectivity. | Enhanced catalyst robustness by preventing C-H activation side reactions on the ligand. |

Advanced Technologies for Site-Specific and Stereoselective Deuterium (B1214612) Labeling

While N,N-Diethyl-d10 Norephedrine has deuterium on the ethyl groups, future research will demand even more precise deuterium placement to probe specific mechanistic questions. The development and application of advanced deuteration technologies will be crucial. Current state-of-the-art methods offer unprecedented control over where and how deuterium is incorporated into a molecule. nih.govbenthamdirect.com

Visible-light photocatalysis has emerged as a powerful tool for mild and selective deuteration, often targeting C-H bonds adjacent to activating groups. rsc.orgnju.edu.cnprinceton.edu Such methods could be adapted to selectively deuterate other positions on the norephedrine scaffold, for example, the benzylic C-H bond. Transition-metal-catalyzed methods, particularly using ruthenium or iridium, allow for hydrogen isotope exchange (HIE) directed by functional groups within the substrate. rsc.orgnih.govacs.org Applying this to a protected norephedrine derivative could enable deuteration at specific positions on the phenyl ring. Biocatalytic methods, using enzymes like transaminases or oxidoreductases, offer near-perfect stereo- and regioselectivity and could be used to construct deuterated norephedrine analogues from simpler precursors. nih.gov

These advanced techniques will allow chemists to synthesize a library of norephedrine isotopologues, each designed to answer a specific question about reaction mechanisms or catalytic performance.

Table 3: Comparison of Advanced Deuterium Labeling Technologies

| Technology | Deuterium Source | Typical Conditions | Advantages | Applicability to Norephedrine |

|---|---|---|---|---|

| Photocatalysis | D2O, CD3OD | Visible light, room temperature | Mild conditions, high functional group tolerance. researchgate.net | Deuteration of α-amino C-H bonds or activated C-H bonds. |

| Transition Metal H/D Exchange | D2O, D2 gas | Elevated temperature, metal catalyst (e.g., Ru, Ir) | High efficiency, directing-group-controlled regioselectivity. | Ortho-deuteration of the phenyl ring using the hydroxyl or amino group as a director. |

| Biocatalysis | D2O | Aqueous buffer, physiological temperature | Exceptional stereo- and regioselectivity. nih.gov | Asymmetric synthesis of specifically deuterated phenylpropanolamine backbone. |

| Ionic Liquid Catalysis | CDCl3, D2O | Mild, metal-free conditions | Selective exchange of acidic protons. doi.org | Deuteration of the hydroxyl proton or potentially activated C-H positions. |

Application of Computational Chemistry for Predicting Stereochemical Outcomes and Isotopic Effects

Computational chemistry is an indispensable tool for rationalizing and predicting the outcomes of asymmetric reactions. acs.orgnih.govnih.gov In the context of N,N-Diethyl-d10 Norephedrine, computational methods, particularly Density Functional Theory (DFT), will be pivotal in understanding the role of deuteration.

Future studies will likely involve building computational models of transition states for reactions catalyzed by metal complexes of this deuterated ligand. By calculating the vibrational frequencies of the C-H and C-D bonds in these transition states, researchers can predict the magnitude of the secondary kinetic isotope effect. numberanalytics.comacs.org This allows for an in silico screening of which reaction types are most likely to be influenced by the deuterated ligand, guiding experimental efforts.

These models can also predict the subtle changes in steric interactions caused by the slightly shorter effective bond length of C-D versus C-H. nih.gov By comparing the calculated activation energies for the pathways leading to the (R) and (S) products (ΔΔG‡), computational chemists can predict how deuteration will affect the enantiomeric excess of a reaction. acs.org This predictive power accelerates the discovery of optimal catalyst-substrate pairings and provides a detailed, atomistic picture of the origins of stereoselectivity.

Table 4: Computational Approaches in Deuterated Catalyst Research

| Computational Method | Objective | Predicted Parameter | Relevance to N,N-Diethyl-d10 Norephedrine |

|---|---|---|---|

| Transition State (TS) Searching (DFT) | Identify the enantio-determining step of a reaction. | TS geometry and energy (ΔG‡). | Modeling how the deuterated ligand interacts with the substrate in the key stereocontrol step. |

| Frequency Calculation | Predict the kinetic isotope effect (KIE). | Zero-point vibrational energies (ZPVE), kH/kD ratio. faccts.de | Quantifying the electronic and vibrational impact of the d10-diethyl groups on the reaction rate and selectivity. |

| Conformational Analysis | Determine the low-energy conformations of the catalyst-substrate complex. | Boltzmann population of conformers. | Understanding how deuteration might alter the preferred orientation of the ligand, influencing the steric environment. |

| Non-Covalent Interaction (NCI) Plots | Visualize weak interactions (e.g., hydrogen bonds, van der Waals forces). | Interaction maps and energies. | Identifying subtle attractive or repulsive forces between the deuterated ethyl groups and the substrate that may dictate stereochemistry. |

Contributions to Fundamental Organic Chemistry and Mechanistic Understanding

The ultimate value of studying a specialized molecule like N,N-Diethyl-d10 Norephedrine lies in its ability to illuminate the fundamental principles of chemical reactivity and stereocontrol. The precise isotopic labeling serves as a powerful mechanistic probe.

The primary tool for this is the detailed analysis of kinetic isotope effects (KIEs). nih.govresearchgate.net By carefully measuring reaction rates with both the deuterated and non-deuterated ligands, chemists can gain profound insights into the rate-determining step and the nature of the transition state. For example, a significant KIE would suggest that the deuterated part of the molecule is involved in a critical bonding or steric interaction in the slowest step of the reaction. The absence of a KIE can be equally informative, ruling out certain mechanistic possibilities.

These studies contribute to a more refined understanding of asymmetric induction. They can help answer long-standing questions about how chirality is transferred from a catalyst to a product. Is it through direct steric blocking, attractive non-covalent interactions, or subtle electronic effects? By using a series of specifically deuterated ligands, researchers can systematically map the interactions within a catalytic pocket and build more accurate models of enantioselection. This fundamental knowledge is essential for the de novo design of more efficient and selective catalysts for any desired chemical transformation.

Table 5: Mechanistic Questions Addressable with N,N-Diethyl-d10 Norephedrine

| Mechanistic Question | Experimental Approach | Expected Outcome | Fundamental Insight |

|---|---|---|---|

| Is the ligand's steric bulk involved in the rate-determining step? | Measure intermolecular KIE by comparing reaction rates of deuterated vs. non-deuterated ligand. | A KIE value different from 1.0 (likely <1, an inverse effect) suggests steric crowding at the transition state. nih.gov | Clarifies the role of steric repulsion in the enantio-determining transition state. |

| Does catalyst degradation occur via C-H activation of the N-alkyl groups? | Monitor catalyst activity over time for both isotopic versions under harsh conditions. | The deuterated catalyst may show a longer active lifetime. | Provides a strategy (deuteration) for improving catalyst stability. |

| What is the nature of non-covalent interactions between the ligand and substrate? | Combine KIE studies with computational modeling (NCI plots). | Correlation between experimental KIE and computed interaction energies. | Elucidates the importance of weak, attractive forces (CH-π, van der Waals) in controlling stereoselectivity. |

| Can isotopic labeling alter reaction pathways? | Analyze product distributions and side-products for reactions with both ligands. | A change in product ratios may indicate that deuteration affects the partitioning of a key intermediate. | Reveals the complexity of reaction networks and the subtle influence of isotopic substitution. |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing rac-syn N,N-Diethyl-d10 Norephedrine with isotopic purity?

- Methodological Answer : Synthesis involves introducing deuterium at the N,N-diethyl positions under controlled conditions (e.g., catalytic deuteration or solvent exchange). Key steps include:

- Purification via column chromatography to remove non-deuterated byproducts.

- Verification of isotopic purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm ≥98% deuteration at specified positions .

- Data Table :

| Step | Technique | Target Purity |

|---|---|---|

| Deuterium incorporation | Catalytic deuteration | ≥95% |

| Purification | Reverse-phase HPLC | ≥99% |

| Isotopic validation | High-resolution MS (HRMS) | ≥98% D10 |

Q. Which analytical techniques are most effective for validating structural integrity and isotopic labeling?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm absence of proton signals at deuterated positions (e.g., N,N-diethyl groups) .

- Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution patterns.

- Infrared Spectroscopy (IR) : To detect functional groups (e.g., hydroxyl, amine) and confirm stereochemistry .

Advanced Research Questions

Q. How does deuteration at the N,N-diethyl positions influence pharmacokinetic parameters in metabolic studies?

- Methodological Answer :

- Isotope Effects : Deuteration slows metabolic oxidation via the "kinetic isotope effect," extending half-life. Use in vitro assays (e.g., liver microsomes) to compare metabolic stability of deuterated vs. non-deuterated analogs .

- Tracer Studies : Administer this compound in animal models and quantify deuterated metabolites using LC-MS/MS. This clarifies hepatic vs. renal clearance pathways .

Q. How can researchers resolve discrepancies in chromatographic data when analyzing enantiomeric purity?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with polar organic mobile phases (e.g., hexane:isopropanol:DEA) to separate enantiomers. Validate with racemic standards .

- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing CD spectra to reference compounds.

- Troubleshooting : Inconsistent retention times may stem from column degradation or solvent impurities. Recalibrate with fresh standards and test multiple columns .

Q. What experimental designs are optimal for studying adrenergic receptor binding kinetics of deuterated norephedrine analogs?

- Methodological Answer :

- Radioligand Displacement Assays : Use ³H-labeled epinephrine/norepinephrine in competitive binding assays. Calculate IC₅₀ values for this compound vs. non-deuterated analogs .

- Molecular Dynamics Simulations : Model deuterium’s impact on hydrogen bonding and receptor conformational changes. Cross-validate with cryo-EM structures of receptor-ligand complexes .

Theoretical and Reproducibility Challenges

Q. How can researchers align studies on this compound with existing adrenergic receptor theory?

- Methodological Answer :

- Link findings to the "two-state model" of receptor activation, where deuteration may stabilize inactive vs. active conformations. Use β₂-adrenergic receptor mutants to test hypotheses .

- Address contradictions by replicating studies across cell lines (e.g., HEK-293 vs. CHO) to isolate tissue-specific effects .

Q. What strategies ensure reproducibility in synthesizing and testing deuterated analogs?

- Methodological Answer :

- Standardized Protocols : Publish detailed synthetic routes (e.g., reaction temperatures, solvent ratios) and raw spectral data in open-access repositories.

- Collaborative Validation : Use multi-lab studies to compare purity, enantiomeric excess, and bioactivity data. Statistical tools like Bland-Altman plots can identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.